(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine
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Overview
Description
(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine is a chiral amine compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclization reactions involving nitrogen-containing heterocycles. For instance, cyclization of a suitable precursor with a nitrogen source under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, thiols, and amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of (4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen.
Pyrrole: A five-membered aromatic heterocycle with nitrogen.
Pyrazole: A five-membered heterocycle with two nitrogen atoms.
Uniqueness
(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine is unique due to its bicyclic structure and chiral center, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C14H20N2 |
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Molecular Weight |
216.32 g/mol |
IUPAC Name |
(4R)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine |
InChI |
InChI=1S/C14H20N2/c15-14-7-6-12-9-16(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2/t12?,13?,14-/m1/s1 |
InChI Key |
AZKBNPLDOBTBBR-JXQTWKCFSA-N |
Isomeric SMILES |
C1CC2CN(CC2[C@@H]1N)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC(C2C1CN(C2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
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